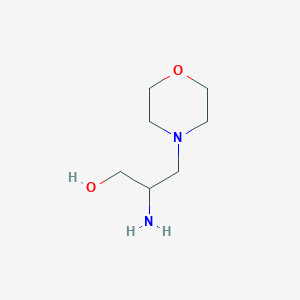

2-Amino-3-(morpholin-4-yl)propan-1-ol

Beschreibung

2-Amino-3-(morpholin-4-yl)propan-1-ol is a propanolamine derivative characterized by a morpholine ring attached to the third carbon of the propanol backbone. This compound belongs to a broader class of amino alcohols, which are widely studied for their diverse chemical and pharmacological properties. The morpholine moiety introduces a saturated six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to unique solubility and hydrogen-bonding capabilities.

Eigenschaften

IUPAC Name |

2-amino-3-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-7(6-10)5-9-1-3-11-4-2-9/h7,10H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAWUSVOUMQYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of morpholine with an appropriate precursor, such as an epoxide or a halohydrin. One common method involves the reaction of morpholine with epichlorohydrin, followed by the addition of ammonia to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Amino-3-(morpholin-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(morpholin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(morpholin-4-yl)propan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to certain molecular targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-Amino-3-(morpholin-4-yl)propan-1-ol, highlighting substituent differences and their implications:

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Morpholin-4-yl: Enhances solubility in polar solvents due to the hydrophilic morpholine ring. The nitrogen in morpholine may participate in hydrogen bonding or act as a weak base . The 4-chlorophenyl analog (CAS 35373-63-8) is noted for antitumor applications . Methylthio Group: Introduces sulfur, which may enhance metal-binding properties or redox activity .

Stereochemical Considerations :

- Several analogs (e.g., BD316740, A518316) are labeled as (S)-enantiomers, emphasizing their role in asymmetric synthesis or chiral drug development .

Pharmacological Potential: The indol-3-yl derivative () demonstrates direct pharmacological activity as part of a geldanamycin-based anticancer agent, whereas others (e.g., benzyloxy derivatives) are primarily intermediates .

Biologische Aktivität

2-Amino-3-(morpholin-4-yl)propan-1-ol (also known as morpholinopropanol) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-Amino-3-(morpholin-4-yl)propan-1-ol is , with a molecular weight of 233.14 g/mol. The compound features an amino group and a morpholine ring, which are critical for its biological interactions and pharmacological potential.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.14 g/mol |

| Functional Groups | Amino, Morpholine |

The biological activity of 2-Amino-3-(morpholin-4-yl)propan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several key enzymes:

- Acetylcholinesterase : Involved in neurotransmitter breakdown, suggesting potential applications in neurodegenerative diseases.

- Kynurenine-3-monooxygenase : Plays a role in metabolic pathways, indicating broader metabolic implications.

Receptor Agonism

Additionally, the compound exhibits agonistic activity towards several receptors:

- Complement Component 5a Receptor : Involved in immune response modulation.

- Melanin-Concentrating Hormone Receptor : Potential implications in appetite regulation.

Biological Activities and Therapeutic Applications

The pharmacological profile of 2-Amino-3-(morpholin-4-yl)propan-1-ol suggests various therapeutic applications:

Neuroprotective Effects

Studies have shown that this compound may provide neuroprotective effects against chemotherapy-induced neurotoxicity. For instance, it has been involved in research aimed at mitigating the adverse effects of paclitaxel treatment, highlighting its potential in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-Amino-3-(morpholin-4-yl)propan-1-ol:

- Neuroprotective Study :

-

Enzyme Interaction Study :

- Objective : Assess inhibition of acetylcholinesterase.

- Results : The compound exhibited significant inhibitory activity, making it a candidate for further development in treating Alzheimer’s disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.